Cas no 1121604-61-2 (Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-)

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-, is a halogenated aromatic compound featuring a unique substitution pattern with bromo, chloro, and fluoro functional groups. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or advanced materials. The presence of multiple halogens enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise derivatization. The compound's stability under standard conditions ensures consistent handling and storage. Its distinct substitution pattern may also confer specific electronic or steric properties, useful in ligand design or agrochemical applications. Proper safety protocols are advised due to potential hazards associated with halogenated aromatics.
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- structure
1121604-61-2 structure
Product name:Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-
CAS No:1121604-61-2
MF:C13H9BrClFO
Molecular Weight:315.56
CID:4917743
PubChem ID:112694918

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- 化学的及び物理的性質

名前と識別子

    • Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-
    • 1-((3-bromophenoxy)methyl)-4-chloro-2-fluorobenzene
    • 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluorobenzene
    • 1-(3-bromophenoxymethyl)-4-chloro-2-fluorobenzene
    • G66239
    • SCHEMBL23767568
    • DB-374734
    • 1121604-61-2
    • インチ: 1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
    • InChIKey: RZRXJESCMYBGCF-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=CC(Br)=C2)=CC=C(Cl)C=C1F

計算された属性

  • 精确分子量: 313.95093g/mol
  • 同位素质量: 313.95093g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • XLogP3: 4.8

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1520213-1g
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
1121604-61-2 95%
1g
$198.0 2025-02-21
1PlusChem
1P024HF2-1g
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
1121604-61-2 95%
1g
$180.00 2023-12-26
Ambeed
A1520213-100mg
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
1121604-61-2 95%
100mg
$44.0 2025-02-21
Ambeed
A1520213-250mg
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
1121604-61-2 95%
250mg
$74.0 2025-02-21
1PlusChem
1P024HF2-250mg
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
1121604-61-2 95%
250mg
$67.00 2023-12-26
1PlusChem
1P024HF2-100mg
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
1121604-61-2 95%
100mg
$40.00 2023-12-26

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- 関連文献

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-に関する追加情報

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro (CAS No. 1121604-61-2)

Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro, also known by its CAS number 1121604-61-2, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the family of halogenated aromatic compounds, which are widely studied for their chemical reactivity and potential uses in various industries.

The molecular structure of Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro consists of a benzene ring substituted with three different halogen atoms: chlorine at position 4, fluorine at position 2, and a bromine atom attached to a phenoxy group at position 1. This substitution pattern makes the compound highly versatile in terms of chemical reactivity and functional group compatibility.

Recent studies have highlighted the importance of such halogenated aromatic compounds in the development of advanced materials and pharmaceuticals. For instance, the presence of multiple halogen atoms can significantly influence the electronic properties of the molecule, making it suitable for applications in electronics and optoelectronics. Additionally, the phenoxy group introduces additional functional diversity, enabling the compound to participate in various chemical reactions such as nucleophilic aromatic substitution and coupling reactions.

In terms of synthesis, Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro can be prepared through a variety of methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research and industrial applications.

The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for specific applications. For example, its high melting point makes it ideal for use in high-temperature environments, while its solubility characteristics influence its behavior in various solvents during chemical reactions.

One of the most promising areas of research involving Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro is its potential use in drug design. The compound's ability to act as a scaffold for attaching bioactive groups has led to its exploration in the development of new pharmaceutical agents targeting various diseases.

In conclusion, Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro (CAS No. 1121604-61-2) is a multifaceted compound with significant potential across multiple disciplines. Its unique structure and reactivity make it a valuable tool in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:1121604-61-2)Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-
A994305
Purity:99%
はかる:1g
Price ($):178.0